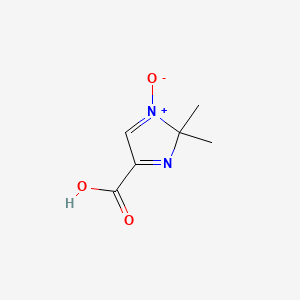

2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid

説明

2,2-Dimethyl-1-oxo-2H-1λ⁵-imidazole-4-carboxylic acid is a substituted imidazole derivative featuring a carboxylic acid group at position 4, a dimethyl group at position 2, and a sulfinyl (λ⁵-oxo) group at position 1. This compound exhibits unique electronic and steric properties due to its substitution pattern, making it relevant in coordination chemistry and materials science. Its crystal structure (monoclinic, space group Cc) reveals a distorted planar geometry stabilized by N–H···O and O–H···O hydrogen bonds, with unit cell parameters a = 10.9690 Å, b = 17.305 Å, c = 8.0160 Å, and β = 120.901° . Imidazole-4,5-dicarboxylic acid derivatives, including this compound, are known for their versatile coordination modes with metals, particularly in forming single-site catalysts or polymeric frameworks .

特性

IUPAC Name |

2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-6(2)7-4(5(9)10)3-8(6)11/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQVSORXGRXOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C=[N+]1[O-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665740 | |

| Record name | 2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156497-46-0 | |

| Record name | 2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is advantageous due to its mild reaction conditions and compatibility with various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by the reaction with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amide formation are frequently employed.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

科学的研究の応用

2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products

作用機序

The mechanism of action of 2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

類似化合物との比較

Benzoimidazole Derivatives

Examples :

- 5e, 5f, 5c (bis(1H-benzo[d]imidazole-4-carboxylic acid) derivatives)

- H3cbc (2-(2-carboxyphenyl)-1H-benzo[d]imidazole-4-carboxylic acid)

- Olmesartan degradation byproduct (1-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)-5-chloro-2-propyl-1H–imidazole-4-carboxylic acid)

Key Differences :

- The benzoimidazole derivatives exhibit extended π-conjugation, enhancing their use in photoluminescent materials (e.g., cadmium coordination polymers ).

- The dimethyl and sulfinyl groups in the title compound introduce steric hindrance and electron-withdrawing effects, altering metal-binding selectivity compared to H3cbc, which forms stable Ru complexes for water oxidation .

Imidazole-Carboxylic Acids with Varied Substituents

Examples :

- Olmesartan (5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid)

- 1H-Imidazole-4-carboxylic acid (unsubstituted)

- 5-Aminoimidazole-4-carboxylic acid derivatives (e.g., 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid)

Key Differences :

Coordination Complexes and Metal-Organic Frameworks (MOFs)

Examples :

- Single-site Ru catalyst (H3cbc ligand)

- Cd(II) coordination polymer (imidazole-4,5-dicarboxylate ligands)

Key Differences :

- The sulfinyl group in the title compound may stabilize higher oxidation states in metal centers, unlike H3cbc, which facilitates Ru-mediated water oxidation .

- Cd(II) polymers exhibit tunable luminescence dependent on ligand rigidity, a property less explored in sulfinyl-containing analogs .

Tables of Comparative Data

生物活性

2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O3 |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 138000-94-9 |

| Physical Form | Crystalline Powder |

| Melting Point | 80°C to 83°C |

Antimicrobial Activity

Recent studies have highlighted the potential of imidazole derivatives in combating bacterial infections, particularly those resistant to conventional antibiotics. For instance, 1H-imidazole-2-carboxylic acid , a structural analog, has been evaluated for its ability to inhibit metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance. The structure-activity relationship (SAR) analysis indicated that modifications to the imidazole ring can significantly enhance antimicrobial potency .

Anticancer Properties

The anticancer potential of imidazole derivatives has also been extensively studied. A notable case involves compounds structurally related to This compound , which demonstrated cytotoxic effects against various cancer cell lines. For example, compounds exhibiting IC50 values ranging from 7.82 to 21.48 μM were found effective against key kinases involved in cancer progression .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., caspase-3).

- Cell cycle arrest at the G1 phase, leading to reduced proliferation .

Case Studies

- Inhibition of UBE2C : A computational study identified potential small molecule inhibitors targeting UBE2C, a protein implicated in cancer progression. The docking studies revealed that certain imidazole derivatives formed significant interactions with UBE2C, suggesting their potential as therapeutic agents .

- Cytotoxicity in HepG2 Cells : Treatment with related compounds resulted in a marked increase in early and late apoptotic cell populations in HepG2 liver cancer cells. Flow cytometry analysis indicated a significant shift in cell cycle distribution, emphasizing the pro-apoptotic effects of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。